

Application Note: Comprehensive Analytical Characterization of 4-Methylquinoline-3-carboxylic Acid

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Compound of Interest

Compound Name:	4-Methylquinoline-3-carboxylic acid
CAS No.:	103907-10-4
Cat. No.:	B564766

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Executive Summary & Scientific Context

4-Methylquinoline-3-carboxylic acid (CAS: 103907-10-4) is a highly valued heterocyclic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent MALT1 and NaV1.8 inhibitors. As a critical intermediate, its purity and structural integrity directly dictate the yield and safety profile of downstream amide-coupling reactions.

This application note provides a definitive, self-validating analytical framework for the characterization of **4-Methylquinoline-3-carboxylic acid**. Because the molecule is amphoteric—possessing both a basic quinoline nitrogen and an acidic carboxylic moiety—it presents unique analytical challenges, such as zwitterion-induced peak tailing in chromatography and poor solubility in standard non-polar spectroscopic solvents. The protocols detailed herein are engineered to overcome these physicochemical hurdles.

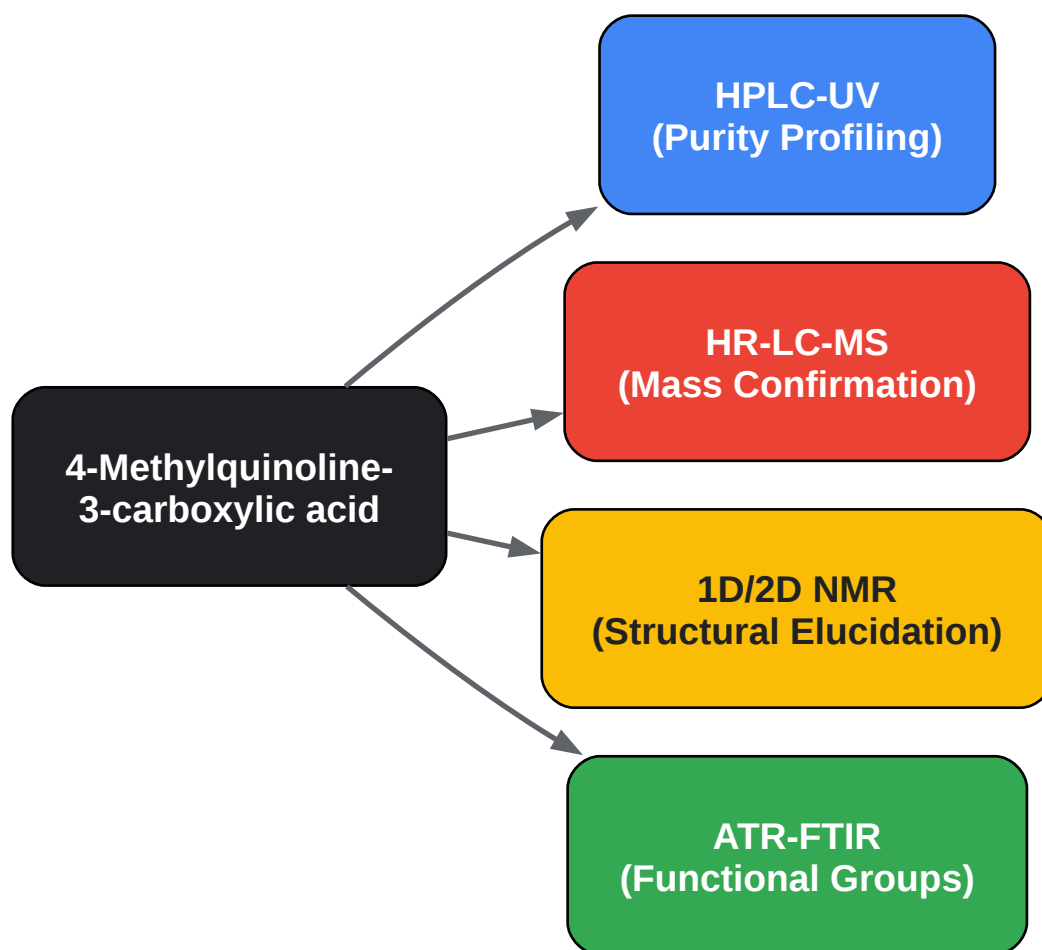
Physicochemical Profile

Understanding the baseline molecular properties is the first step in designing a robust analytical methodology.

Property	Value / Description
Chemical Name	4-Methylquinoline-3-carboxylic acid
CAS Number	103907-10-4
Molecular Formula	C ₁₁ H ₉ NO ₂
Monoisotopic Mass	187.0633 Da
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, DMF; sparingly soluble in H ₂ O, CHCl ₃

Analytical Workflow Architecture

The characterization of this intermediate requires an orthogonal approach, combining chromatographic resolution with high-fidelity spectroscopic techniques.



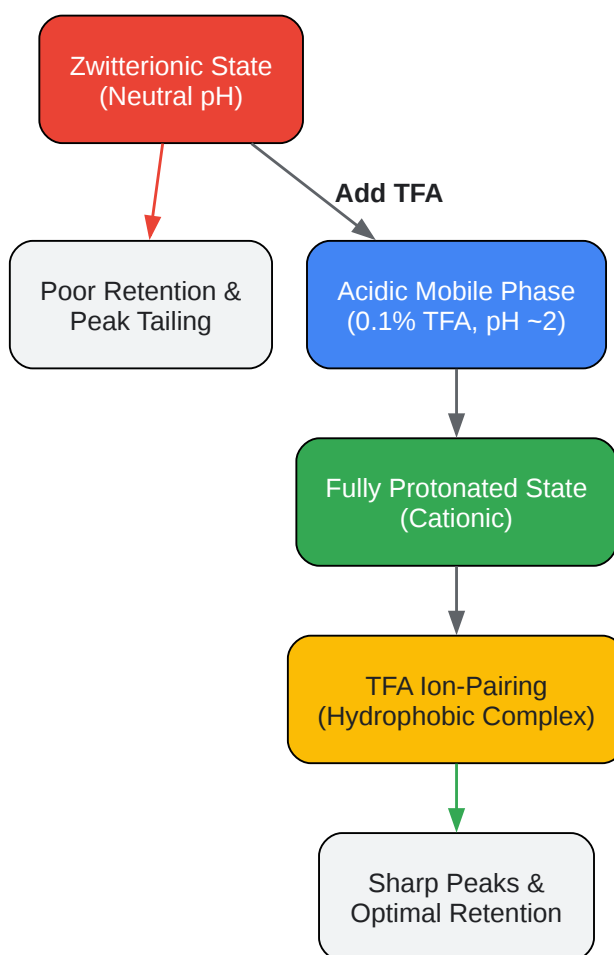
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Figure 1: Multi-modal analytical characterization workflow for **4-Methylquinoline-3-carboxylic acid**.

Detailed Methodologies & Protocols

Protocol A: Chromatographic Purity via RP-HPLC-UV

Expertise & Causality: At a neutral pH, **4-Methylquinoline-3-carboxylic acid** exists in a zwitterionic equilibrium, which interacts unpredictably with residual silanols on standard C18 stationary phases, causing severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the system pH is driven down to ~2.0. This fully protonates the carboxylic acid (suppressing its ionization) and the quinoline nitrogen. The TFA anion then acts as a hydrophobic ion-pairing agent for the protonated nitrogen, ensuring sharp, symmetrical peaks and highly reproducible retention times.



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Figure 2: Effect of acidic mobile phase (TFA) on the chromatographic retention of the analyte.

Step-by-Step Execution:

- **Sample Preparation:** Dissolve 10.0 mg of the sample in 10 mL of Initial Mobile Phase (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 0.1 mg/mL.
- **Column Selection:** Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 μ m) to further minimize secondary silanol interactions.
- **Instrument Parameters:**
 - Flow Rate: 1.0 mL/min

- Column Temperature: 35°C
- Detection Wavelength: 254 nm (optimal for the conjugated quinoline chromophore)
- Injection Volume: 5 μ L

Table 1: RP-HPLC Gradient Program

Time (min)	% Mobile Phase A (0.1% TFA in H ₂ O)	% Mobile Phase B (0.1% TFA in MeCN)
0.0	95	5
2.0	95	5
12.0	10	90
14.0	10	90
14.1	95	5
18.0	95	5

Self-Validating System Suitability Test (SST): Before analyzing unknown batches, inject the 0.1 mg/mL standard six times. The run is only valid if:

- Retention Time %RSD is $\leq 1.0\%$.
- Peak Tailing Factor () is between 0.95 and 1.20.
- Theoretical Plates () $> 8,000$.

Protocol B: Structural Elucidation via 1D & 2D NMR Spectroscopy

Expertise & Causality: The strong intermolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen makes this compound highly insoluble in Chloroform-d (CDCl_3). Dimethyl sulfoxide- d_6 (DMSO-d_6) must be used; its strong hydrogen-bond accepting nature breaks the analyte's self-association, yielding sharp, well-resolved resonances and preventing signal broadening .

Step-by-Step Execution:

- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d_6 containing 0.03% v/v Tetramethylsilane (TMS).
- **Acquisition:** Acquire ^1H NMR at 400 MHz (minimum 16 scans) and ^{13}C NMR at 100 MHz (minimum 512 scans).
- **Self-Validating Calibration:** Ensure the TMS internal standard is set exactly to 0.00 ppm. Validate the solvent residual quintet is centered precisely at 2.50 ppm (^1H) and the septet at 39.52 ppm (^{13}C).

Table 2: Expected ^1H NMR (400 MHz, DMSO-d_6) Assignments

Chemical Shift (ppm)	Multiplicity	Integration	Assignment / Structural Causality
~13.50	s (broad)	1H	-COOH (Highly deshielded, exchanges with D ₂ O)
9.05	s	1H	H-2 (Deshielded by adjacent N and carboxylate)
8.15	d (= 8.4 Hz)	1H	H-8 (Aromatic ring)
8.05	d (= 8.4 Hz)	1H	H-5 (Aromatic ring)
7.85	t (= 7.6 Hz)	1H	H-7 (Aromatic ring)
7.70	t (= 7.6 Hz)	1H	H-6 (Aromatic ring)
2.85	s	3H	4-CH ₃ (Aliphatic, shifted downfield by ring current)

Protocol C: Mass Confirmation via HR-LC-MS (ESI-TOF)

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is highly efficient for this molecule due to the readily protonated quinoline nitrogen. High-resolution Time-of-Flight (TOF) mass spectrometry is required to differentiate the target compound from isobaric impurities.

Step-by-Step Execution:

- Ionization Mode: ESI Positive (

).

- Capillary Voltage: 3.5 kV.
- Desolvation Gas: N₂ at 400°C, 800 L/hr.
- Self-Validating Check: The theoretical exact mass for [M+H]⁺ (C₁₁H₁₀NO₂⁺) is 188.0711 m/z. The instrument must be calibrated with Leucine Enkephalin to ensure a mass accuracy error of < 3 ppm.

Protocol D: Functional Group Verification via ATR-FTIR

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet transmission. KBr is hygroscopic, and absorbed water creates a massive broad band at 3400 cm⁻¹, which masks the critical O-H stretch of the carboxylic acid. ATR allows direct analysis of the neat crystalline powder, preserving the native hydrogen-bonded state of the solid.

Table 3: Diagnostic ATR-FTIR Frequencies

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3100 - 2800	Carboxylic Acid O-H	Broad stretching (hydrogen-bonded)
1695 - 1680	Carboxylic Acid C=O	Strong stretching
1610, 1570	Quinoline Ring C=C, C=N	Aromatic skeletal stretching
1250 - 1200	C-O	Stretching

References

- US Patent US11248007B2: Inhibitors of MALT1 and uses thereof. Google Patents. Describes the utilization of **4-Methylquinoline-3-carboxylic acid** as a key starting material in pharmaceutical synthesis and details relevant NMR characterization parameters.
- PubChem: **4-methylquinoline-3-carboxylic acid** (CID 55271437). National Center for Biotechnology Information. Provides foundational physicochemical properties, molecular weight, and structural data. URL:[[Link](#)]

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